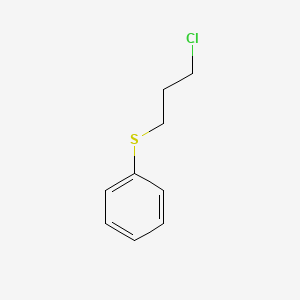

3-Chloropropyl phenyl sulfide

Overview

Description

3-Chloropropyl phenyl sulfide is an organic compound with the molecular formula C9H11ClS. It is a member of the sulfide family, characterized by the presence of a sulfur atom bonded to two carbon atoms. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

3-Chloropropyl phenyl sulfide can be synthesized through several methods. One common synthetic route involves the reaction of benzenethiol with 1-bromo-3-chloropropane in the presence of triethylamine and tetrahydrofuran at room temperature for 12 hours. The resulting mixture is then purified to obtain the desired product . Industrial production methods may vary, but they generally follow similar principles of organic synthesis.

Chemical Reactions Analysis

3-Chloropropyl phenyl sulfide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.

Reduction Reactions: It can also undergo reduction reactions to form different sulfur-containing compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

3-Chloropropyl phenyl sulfide has been studied for its potential in drug development, particularly as a precursor for compounds with antileishmanial activity. Research has indicated that derivatives of this compound can induce significant stiffness in the plasma membrane of parasites, suggesting a mechanism for their therapeutic effects against diseases like leishmaniasis .

The compound has been evaluated for its cytotoxicity and effectiveness against various cellular models. For instance, studies involving β-carboline derivatives synthesized using this compound have shown promising results against promastigote forms of Leishmania species, indicating its utility in developing new antileishmanial agents .

Insecticidal and Herbicidal Properties

Research has explored the insecticidal properties of this compound, revealing its effectiveness as a bioactive agent against certain pests. Its application in agricultural chemistry includes testing for phytotoxic effects on various plant species, contributing to the development of novel pesticides .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Chloropropyl phenyl sulfide involves its ability to undergo various chemical reactions due to the presence of the reactive chlorine and sulfur atoms. These atoms can interact with different molecular targets and pathways, leading to the formation of new compounds. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

3-Chloropropyl phenyl sulfide can be compared with other similar compounds, such as:

- 3-Chloropropyl dodecyl sulfide

- 4-Chlorophenyl 3-chloropropyl sulfide

- 4-Bromophenyl 3-chloropropyl sulfide

- 3-Chloropropyl p-tolyl sulfone

- 3-Chloropropyl p-toluenesulfonate

- 3-Chloropropyl m-tolyl sulfide

These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it valuable for various scientific and industrial applications.

Biological Activity

3-Chloropropyl phenyl sulfide (CAS Number: 4911-65-3) is a compound of interest due to its potential biological activities, particularly in the fields of toxicology and pharmacology. This article aims to summarize the existing research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₁ClS

- Molecular Weight : 186.71 g/mol

- CAS Number : 4911-65-3

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical reactions involving chlorinated propyl derivatives and phenyl sulfides. The synthesis typically involves nucleophilic substitution reactions where the sulfur atom plays a critical role in the compound's reactivity and biological interactions.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. The National Toxicology Program (NTP) has reported findings on related compounds that indicate possible neurotoxic effects, including peripheral nerve damage in animal models . While direct studies on this compound are scarce, these findings highlight the need for careful evaluation of its toxicity.

The biological mechanisms underlying the activity of this compound are not fully elucidated. However, compounds with similar sulfur-containing structures often interact with biological systems through:

- Enzyme Inhibition : Compounds may inhibit enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

- Neurotoxic Effects : Some sulfides have been shown to affect neural pathways, which could contribute to observed toxicity in insect models.

Case Study: Insecticidal Efficacy

In a study assessing various phosphorothionate compounds, researchers found that certain derivatives exhibited high mortality rates in treated houseflies within 24 hours post-exposure. The results indicated a direct correlation between chemical structure and insecticidal potency . While specific data for this compound is not provided, the trends observed suggest potential efficacy.

Table of Biological Activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-chloropropyl phenyl sulfide, and how can reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thiol-ene reactions. For example, reacting 3-chloropropyl chloride with thiophenol in the presence of a base (e.g., NaOH) under inert conditions yields the sulfide. Reaction temperature and solvent choice (e.g., THF vs. toluene) significantly impact reaction kinetics and purity. Lower temperatures (−60 °C to −70 °C) with lithium naphthalene in THF have been used to generate intermediates like 3-thiophenoxypropyllithium, which can be further functionalized .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : H NMR (CDCl) shows peaks for aromatic protons (δ 7.2–7.4 ppm), methylene groups adjacent to sulfur (δ 2.8–3.1 ppm), and the terminal chloropropyl group (δ 3.6–3.8 ppm).

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 186 for [M]) confirm molecular identity.

- TLC : Use silica gel with hexane/ethyl acetate (9:1); R ≈ 0.4. Note that allyl sulfide byproducts may co-elute but can be resolved via GC .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. The compound is toxic upon ingestion/inhalation (Hazard Statements: H301, H311, H331). Store in airtight containers away from oxidizing agents. Neutralize spills with sodium bicarbonate or vermiculite .

Advanced Research Questions

Q. How do reaction pathways diverge when this compound is treated with strong bases (e.g., KNH vs. LiNaph)?

- Methodological Answer :

- Cyclization : With potassium amide in ether, the sulfide undergoes cyclization to form cyclopropyl phenyl sulfide via intramolecular nucleophilic displacement .

- Elimination : Using lithium diisopropylamide (LDA) at higher temperatures promotes dehydrohalogenation, yielding allyl phenyl sulfide. Monitor competing pathways via H NMR (disappearance of CHCl at δ 3.6 ppm) and GC-MS .

Q. What analytical strategies distinguish this compound from its elimination byproduct (allyl phenyl sulfide)?

- Methodological Answer :

- TLC vs. GC : While TLC R values may overlap, GC retention times differ due to molecular weight and polarity (allyl sulfide elutes earlier).

- IR Spectroscopy : Allyl sulfide lacks C-Cl stretching (~600 cm) but shows C=C absorption (~1640 cm) .

Q. How can this compound be functionalized for applications in hybrid materials (e.g., silsesquioxanes)?

- Methodological Answer : The terminal chloride can undergo nucleophilic substitution with silanol groups in octasilsesquioxanes. For example, refluxing with octa-(3-chloropropyl)silsesquioxane in toluene with KCO yields organofunctionalized hybrids. Confirm modification via Si NMR (shift from −67 ppm to −58 ppm for Si-Cl to Si-O-R) and thermal gravimetric analysis (TGA) to assess stability up to 250 °C .

Q. What role does this compound play in synthesizing organopolysiloxanes with tailored properties?

- Methodological Answer : The compound serves as a crosslinking agent. Reacting with hydride-terminated polydimethylsiloxane (PDMS) via hydrosilylation (Pt catalyst, 80 °C) introduces phenyl sulfide groups, enhancing thermal stability and mechanical strength. Characterize crosslink density using swelling experiments in toluene .

Q. How can researchers mitigate data contradictions in studies involving this compound cyclization?

- Methodological Answer : Discrepancies in cyclization yields (e.g., 59% vs. literature 70%) may arise from trace moisture or base strength. Replicate reactions under strict anhydrous conditions (e.g., flame-dried glassware, molecular sieves). Compare H NMR integrals of cyclopropane protons (δ 0.8–1.2 ppm) against starting material peaks .

Properties

IUPAC Name |

3-chloropropylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRLITLVSMPPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296687 | |

| Record name | 3-Chloropropyl phenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4911-65-3 | |

| Record name | 4911-65-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloropropyl phenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.